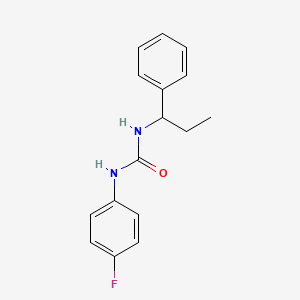
N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea, also known as FPU-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPU-1 belongs to the class of urea-based compounds and is known to exhibit potent biological activities.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea is not fully understood, but it is believed to exert its biological effects by inhibiting the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, which may explain the analgesic properties of this compound. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II may explain the cytotoxic effects of this compound on cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungi. This compound has also been shown to exhibit analgesic properties in animal models. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may explain its potential use as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under standard laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations. It is not water-soluble, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea. One potential direction is the further investigation of its anticancer properties. This compound may be studied in combination with other anticancer agents to determine its potential use in cancer therapy. Additionally, the potential use of this compound as an antifungal agent may be further explored. Another potential direction is the development of more water-soluble derivatives of this compound, which may broaden its potential applications. Finally, the in vivo effects of this compound may be further studied to determine its potential use in animal models.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea involves the reaction of 4-fluoroaniline with 1-phenylpropan-1-amine in the presence of triethylamine and chloroform. The resulting intermediate is then reacted with isocyanate to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it exhibits cytotoxic effects on cancer cells. This compound has also been investigated for its potential use as an antifungal agent, as it has been found to inhibit the growth of fungi. Additionally, this compound has been studied for its potential use as an analgesic, as it exhibits pain-relieving properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-2-15(12-6-4-3-5-7-12)19-16(20)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQLHFBSUZIAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)
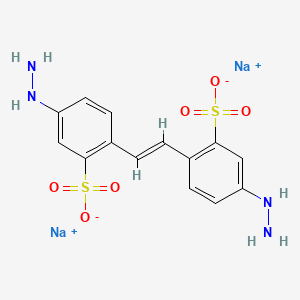
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)
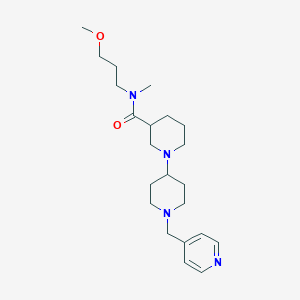

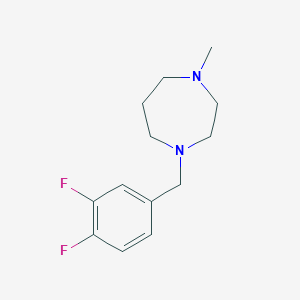
![4-(3-chloro-4-methoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361668.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5361674.png)
![4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5361682.png)
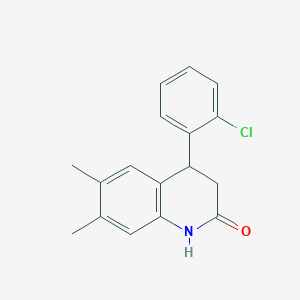
![7-(3-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361691.png)

![1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5361715.png)
![2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5361728.png)